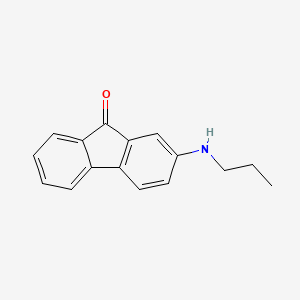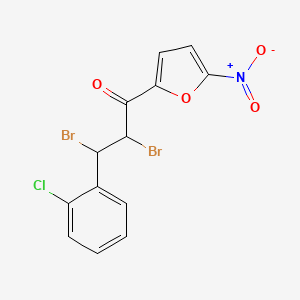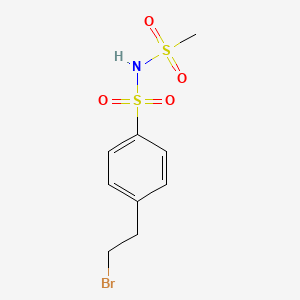
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide is a chemical compound with significant interest in various fields of scientific research It is characterized by its unique structure, which includes a bromoethyl group and a methanesulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide typically involves the reaction of 4-(2-Bromoethyl)benzenesulfonamide with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may result in the formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets through its reactive functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Bis(2-bromoethyl)amino]benzene-1-sulfonamide
- 4-[(2-Bromoethyl)(2-bromopropyl)amino]benzene-1-sulfonamide
Comparison
Compared to similar compounds, 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide is unique due to the presence of both a bromoethyl group and a methanesulfonyl group. This combination of functional groups imparts distinct reactivity and potential applications. For instance, the methanesulfonyl group can enhance the compound’s solubility and stability, while the bromoethyl group provides a site for further chemical modifications.
Eigenschaften
CAS-Nummer |
94788-98-4 |
|---|---|
Molekularformel |
C9H12BrNO4S2 |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
4-(2-bromoethyl)-N-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO4S2/c1-16(12,13)11-17(14,15)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
KEPUQQYCJIFOCI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NS(=O)(=O)C1=CC=C(C=C1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
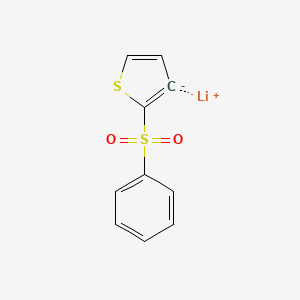
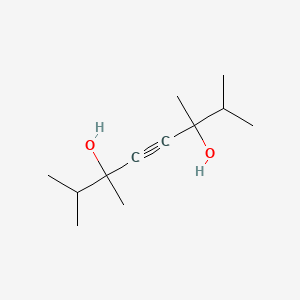
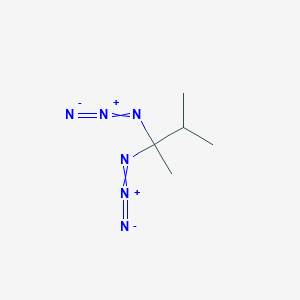
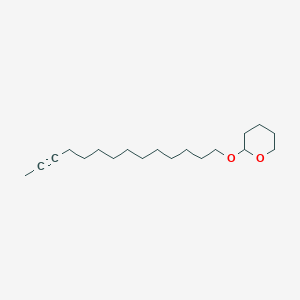
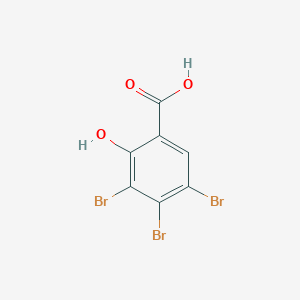
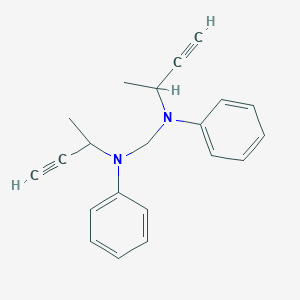
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)

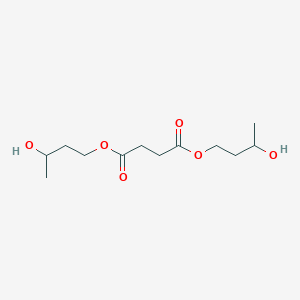
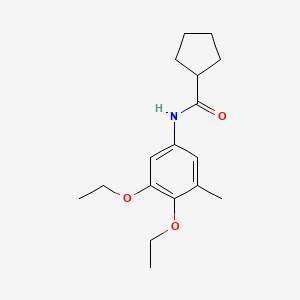
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
